molecular formula C14H12N4O4S B10914951 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914951
M. Wt: 332.34 g/mol
InChI Key: BCVRKKIEQLCZSP-UHFFFAOYSA-N
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Description

5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The pyrazole ring is then introduced through cyclization reactions involving hydrazines and 1,3-diketones . Finally, the carboxylic acid group is added through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.

Scientific Research Applications

5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-METHOXY-1,3-BENZOTHIAZOLE: Shares the benzothiazole moiety but lacks the pyrazole ring and carboxylic acid group.

    1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains the pyrazole ring and carboxylic acid group but lacks the benzothiazole moiety.

Uniqueness

5-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole and pyrazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H12N4O4S/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(22-2)5-10(9)23-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19)

InChI Key

BCVRKKIEQLCZSP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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